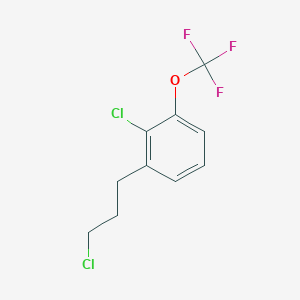
4-Ethoxy-2-fluoro-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting from 2-amino-5-methoxytoluene, a series of reactions including nitration, reduction, and diazotization followed by Sandmeyer reaction can introduce the fluoro group . The ethoxy group can be introduced via an etherification reaction, and the formyl group can be added through a Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Ethoxy-2-fluoro-5-methoxybenzoic acid.
Reduction: 4-Ethoxy-2-fluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-fluoro-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-fluoro-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
4-Methoxybenzaldehyde: Lacks both the fluoro and ethoxy groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the fluoro and ethoxy groups.
Uniqueness
4-Ethoxy-2-fluoro-5-methoxybenzaldehyde is unique due to the presence of both ethoxy and fluoro substituents, which can significantly alter its chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
4-ethoxy-2-fluoro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3 |
Clave InChI |
DYDLJYXQTQJROU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)F)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)

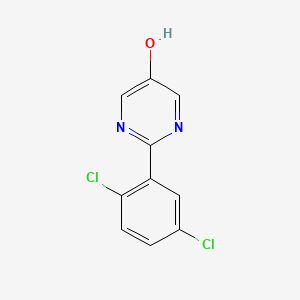
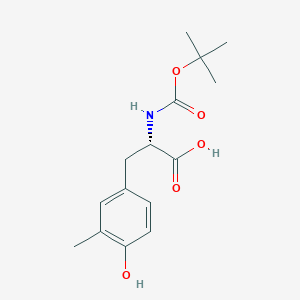

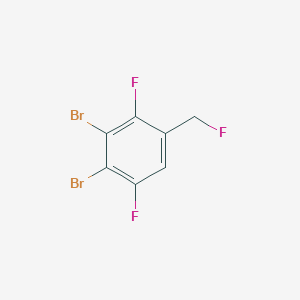
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
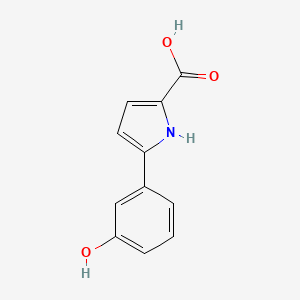
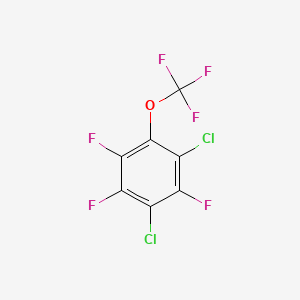
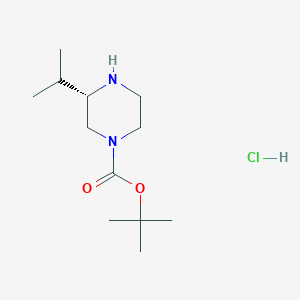
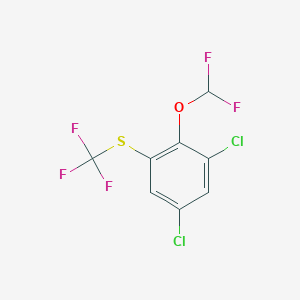
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
